molecular formula C21H20N6O B2534592 5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide CAS No. 2097926-41-3

5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide

Cat. No. B2534592
CAS RN: 2097926-41-3
M. Wt: 372.432
InChI Key: ZZJRJRZDGKGBGF-UHFFFAOYSA-N
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Description

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 3-amino-5-phenylpyrazoles reacted with 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxo-N-phenylethanehydrazonoyl bromide in boiling ethanol to give 3-phenylazo-2-(4-methyl-2-phenyl-thiazol-5-yl)-6-phenyl-5H-imidazo[1,2-b]pyrazoles .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazole derivatives showed a broad spectrum of biological effects, for instance, antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS . Pyrazole and its derivatives are also considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity, etc .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Future Directions

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the research of pyrazole derivatives could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the pyrazole scaffold.

properties

IUPAC Name

5-methyl-1-phenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-16-20(14-25-27(16)19-7-3-2-4-8-19)21(28)23-10-11-26-15-18(13-24-26)17-6-5-9-22-12-17/h2-9,12-15H,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJRJRZDGKGBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide

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